molecular formula C20H29N3O3 B5985065 N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-N'-(4-methoxy-2-methylphenyl)urea

N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-N'-(4-methoxy-2-methylphenyl)urea

Cat. No. B5985065
M. Wt: 359.5 g/mol
InChI Key: MQYYOTUQDNDFCL-UHFFFAOYSA-N
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Description

N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-N'-(4-methoxy-2-methylphenyl)urea, also known as CMU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of pharmacology. CMU is a urea derivative that has been synthesized and studied extensively in recent years.

Mechanism of Action

The exact mechanism of action of N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-N'-(4-methoxy-2-methylphenyl)urea is not fully understood. However, it is believed to act as a selective antagonist of the sigma-1 receptor. The sigma-1 receptor is a transmembrane protein that is involved in a variety of cellular processes, including calcium signaling, protein folding, and cell survival. By blocking the sigma-1 receptor, N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-N'-(4-methoxy-2-methylphenyl)urea may modulate the release of neurotransmitters and reduce the activity of neurons involved in pain and inflammation.
Biochemical and Physiological Effects:
N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-N'-(4-methoxy-2-methylphenyl)urea has been shown to exhibit a range of biochemical and physiological effects in animal models. It has been shown to reduce pain and inflammation by modulating the activity of neurons involved in pain signaling. N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-N'-(4-methoxy-2-methylphenyl)urea has also been shown to reduce seizures and improve motor function in animal models of epilepsy. In addition, N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-N'-(4-methoxy-2-methylphenyl)urea has been shown to reduce drug-seeking behavior in animal models of addiction.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-N'-(4-methoxy-2-methylphenyl)urea is its selectivity for the sigma-1 receptor. This makes it a useful tool for studying the role of the sigma-1 receptor in various physiological processes. However, one limitation of N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-N'-(4-methoxy-2-methylphenyl)urea is its poor solubility in water, which can make it difficult to administer in vivo. In addition, the exact mechanism of action of N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-N'-(4-methoxy-2-methylphenyl)urea is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-N'-(4-methoxy-2-methylphenyl)urea. One area of interest is the development of more potent and selective sigma-1 receptor antagonists. Another area of interest is the investigation of the potential therapeutic applications of N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-N'-(4-methoxy-2-methylphenyl)urea in the treatment of pain, inflammation, epilepsy, and addiction. In addition, further research is needed to elucidate the exact mechanism of action of N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-N'-(4-methoxy-2-methylphenyl)urea and its effects on various physiological processes.
Conclusion:
In conclusion, N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-N'-(4-methoxy-2-methylphenyl)urea is a urea derivative that has gained significant attention in the scientific community due to its potential applications in the field of pharmacology. It has been shown to exhibit analgesic, anti-inflammatory, and anticonvulsant effects in animal models and has been investigated for its potential use in the treatment of drug addiction. N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-N'-(4-methoxy-2-methylphenyl)urea acts as a selective antagonist of the sigma-1 receptor and modulates the release of neurotransmitters and the activity of neurons involved in pain and inflammation. While N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-N'-(4-methoxy-2-methylphenyl)urea has several advantages as a research tool, its poor solubility and limited understanding of its mechanism of action are limitations. Future research on N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-N'-(4-methoxy-2-methylphenyl)urea will focus on the development of more potent and selective sigma-1 receptor antagonists and the investigation of its therapeutic applications in various physiological processes.

Synthesis Methods

The synthesis of N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-N'-(4-methoxy-2-methylphenyl)urea involves the reaction between 1-(cyclohexylmethyl)-3-pyrrolidinone and 4-methoxy-2-methylphenyl isocyanate. The reaction is carried out in the presence of a catalyst such as triethylamine and yields N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-N'-(4-methoxy-2-methylphenyl)urea as a white crystalline solid. The purity and yield of N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-N'-(4-methoxy-2-methylphenyl)urea can be improved by recrystallization and purification techniques.

Scientific Research Applications

N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-N'-(4-methoxy-2-methylphenyl)urea has been extensively studied for its potential applications in the field of pharmacology. It has been shown to exhibit analgesic, anti-inflammatory, and anticonvulsant effects in animal models. N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-N'-(4-methoxy-2-methylphenyl)urea has also been investigated for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.

properties

IUPAC Name

1-[1-(cyclohexylmethyl)-5-oxopyrrolidin-3-yl]-3-(4-methoxy-2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O3/c1-14-10-17(26-2)8-9-18(14)22-20(25)21-16-11-19(24)23(13-16)12-15-6-4-3-5-7-15/h8-10,15-16H,3-7,11-13H2,1-2H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQYYOTUQDNDFCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC(=O)NC2CC(=O)N(C2)CC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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